N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to an azetidine ring substituted with a 3-methylbenzoyl group. The 3-methylbenzoyl moiety introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
(3-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-4-2-5-12(8-11)14(20)19-9-13(10-19)18-15-16-6-3-7-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKIHXMBJUOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine . The pyrimidine ring is introduced through subsequent reactions involving appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histamine H3 receptor agonist, which could have implications in treating neurological disorders.
Biological Research: The compound is used to investigate the role of histamine receptors in various physiological processes, including sleep regulation and cognition.
Industrial Applications: It may be used as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with histamine H3 receptors. These receptors are G protein-coupled receptors that regulate the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Azetidine Substitution Patterns
- 3-Methylbenzoyl vs. Sulfonyl Groups : The 3-methylbenzoyl group in the target compound confers greater lipophilicity (predicted logP ~3.2) compared to sulfonyl-containing analogs like BK50179 (logP ~2.5) . This difference may favor blood-brain barrier penetration but reduce aqueous solubility.
- Methanesulfonyl groups are smaller than benzenesulfonyl, possibly reducing steric clashes in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
